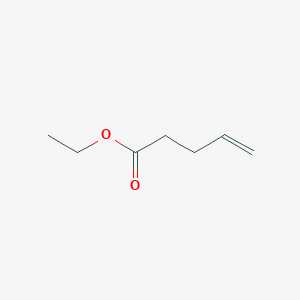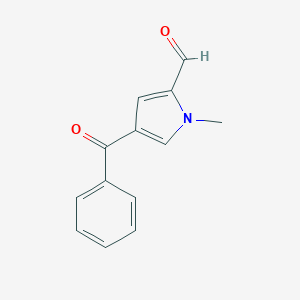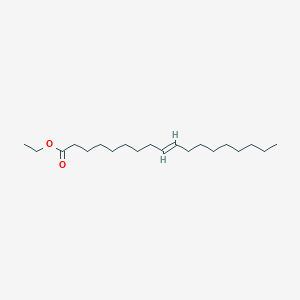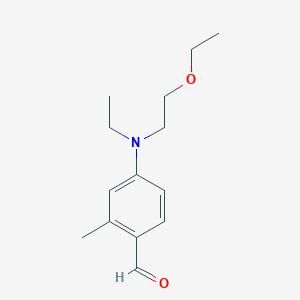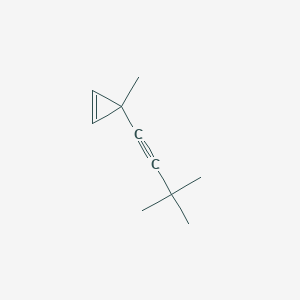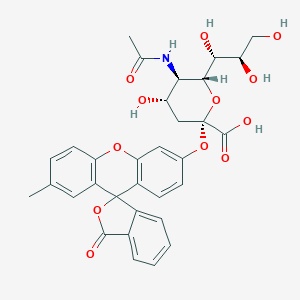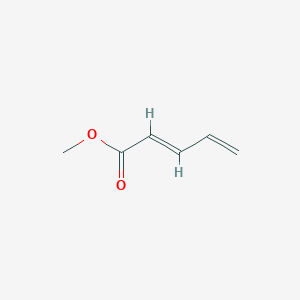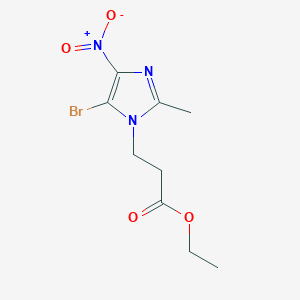![molecular formula C30H42O3 B153852 (6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one CAS No. 126770-37-4](/img/structure/B153852.png)
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[137212,1313,1301,14]hexacosa-3(25),6,10,19-tetraen-23-one” is a complex organic molecule with multiple rings and functional groups This compound is notable for its intricate structure, which includes epoxy groups, methano bridges, and multiple chiral centers
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the epoxy groups and the construction of the cyclodecacyclotetradecen core. Typical synthetic routes may involve:
Epoxidation reactions: Using peracids or other oxidizing agents to introduce epoxy groups.
Cyclization reactions: Forming the complex ring structure through intramolecular reactions.
Chiral synthesis: Employing chiral catalysts or starting materials to ensure the correct stereochemistry at the multiple chiral centers.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to maximize yield and purity. This might involve:
Catalytic processes: Using metal catalysts to facilitate specific reactions.
Purification techniques: Employing chromatography or crystallization to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Further oxidation of the epoxy groups or other functional groups.
Reduction: Reducing the epoxy groups to diols or other functional groups.
Substitution: Replacing functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as peracids for epoxidation.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Catalysts: Metal catalysts for facilitating cyclization and other reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diols, while reduction could produce alcohols or other reduced forms of the compound.
科学研究应用
This compound could have various applications in scientific research, including:
Chemistry: As a model compound for studying complex organic reactions and mechanisms.
Biology: Potential use as a bioactive molecule in drug discovery or as a probe in biochemical studies.
Medicine: Investigating its potential therapeutic effects or as a lead compound for drug development.
Industry: Possible applications in materials science or as a catalyst in industrial processes.
作用机制
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting membrane properties or signaling pathways.
Participating in redox reactions: Influencing cellular redox balance.
相似化合物的比较
Similar Compounds
Epoxy compounds: Other molecules with epoxy groups.
Cyclodecacyclotetradecen derivatives: Compounds with similar ring structures.
Chiral organic molecules: Molecules with multiple chiral centers.
Uniqueness
This compound’s uniqueness lies in its combination of multiple functional groups, complex ring structure, and chiral centers, which may confer unique chemical and biological properties.
属性
CAS 编号 |
126770-37-4 |
|---|---|
分子式 |
C30H42O3 |
分子量 |
450.7 g/mol |
IUPAC 名称 |
(6E,10E,19Z)-7,11,19-trimethyl-16-propan-2-yl-24,26-dioxapentacyclo[13.7.2.12,13.13,13.01,14]hexacosa-3(25),6,10,19-tetraen-23-one |
InChI |
InChI=1S/C30H42O3/c1-19(2)24-15-14-21(4)12-8-16-30-26(25(24)32-28(30)31)29-17-22(5)11-6-9-20(3)10-7-13-23(18-29)27(30)33-29/h10-12,18-19,24-27H,6-9,13-17H2,1-5H3/b20-10+,21-12-,22-11+ |
InChI 键 |
RHFOIVCXBQDVCO-ZUITVLSZSA-N |
SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
手性 SMILES |
C/C/1=C\CCC2=CC3(C/C(=C/CC1)/C)C4C5C(CC/C(=C\CCC4(C2O3)C(=O)O5)/C)C(C)C |
规范 SMILES |
CC1=CCCC2=CC3(CC(=CCC1)C)C4C5C(CCC(=CCCC4(C2O3)C(=O)O5)C)C(C)C |
同义词 |
versicolactone D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


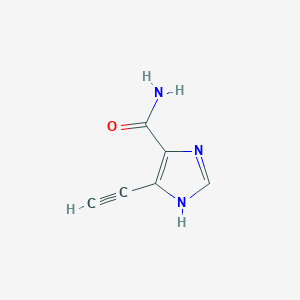
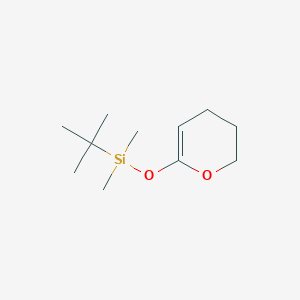
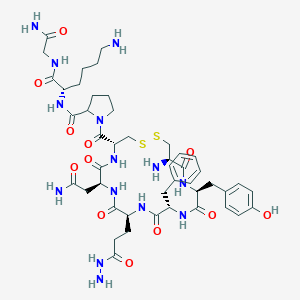
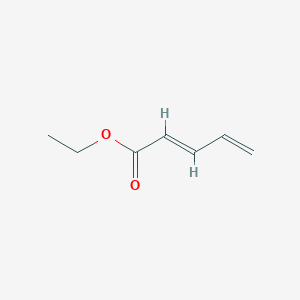
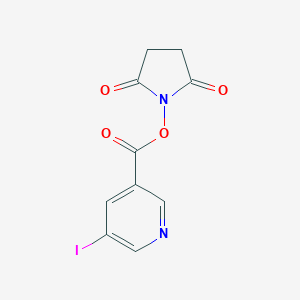
![[(2R,3R,4S,5R)-2-(hydroxymethyl)-5-(6-methoxypurin-9-yl)-4-pentanoyloxyoxolan-3-yl] pentanoate](/img/structure/B153812.png)
